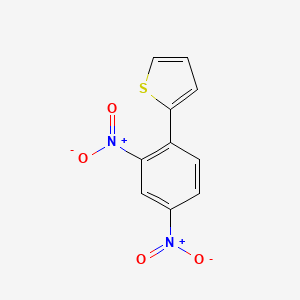
Thiophene, 2-(2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-(2,4-dinitrophenyl)- is a heterocyclic aromatic compound that contains a thiophene ring substituted with a 2,4-dinitrophenyl group. Thiophene itself is a five-membered ring consisting of four carbon atoms and one sulfur atom. The addition of the 2,4-dinitrophenyl group introduces nitro functionalities, which can significantly alter the chemical and physical properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(2,4-dinitrophenyl)- can be achieved through various methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophene with nitric acid and acetic acid can yield 2-nitrothiophene, which can be further nitrated to produce 2,4-dinitrothiophene . This intermediate can then be coupled with a phenyl group to form the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of cyclization reactions. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings from 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide . This method can be adapted to introduce various substituents, including the 2,4-dinitrophenyl group.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-(2,4-dinitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while electrophilic substitution can introduce various functional groups into the thiophene ring .
Applications De Recherche Scientifique
Thiophene, 2-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments,
Propriétés
Numéro CAS |
53295-67-3 |
|---|---|
Formule moléculaire |
C10H6N2O4S |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C10H6N2O4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H |
Clé InChI |
DBVJAWJUDAPAFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
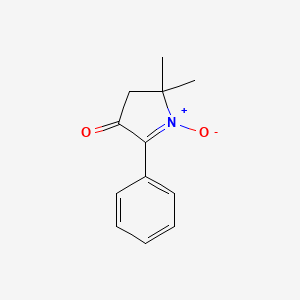
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
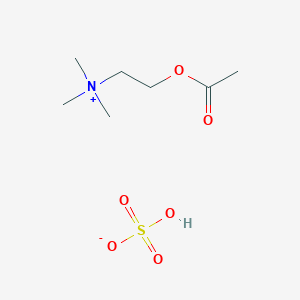
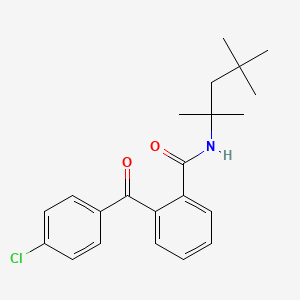


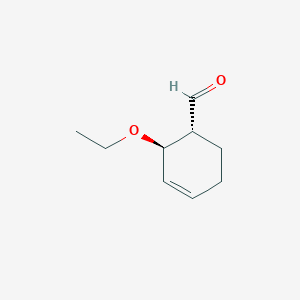
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
